molecular formula CH3Cl3NP B14704761 N-Methylphosphorimidic trichloride CAS No. 23453-30-7

N-Methylphosphorimidic trichloride

Cat. No.: B14704761
CAS No.: 23453-30-7
M. Wt: 166.37 g/mol
InChI Key: MJJWNOXOHGCZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylphosphorimidic trichloride is an organophosphorus compound with the chemical formula CH₃N=PCl₃. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organophosphorus compounds. This compound is known for its reactivity and ability to introduce phosphorus-containing groups into organic molecules.

Preparation Methods

N-Methylphosphorimidic trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:

[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{N=PCl}_3 + \text{HCl} ]

Industrial production methods often involve large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The reaction is usually conducted in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

N-Methylphosphorimidic trichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphonates, and phosphorothioates.

    Oxidation and Reduction: The compound can be oxidized to form N-methylphosphorimidic oxide or reduced to form N-methylphosphorimidic hydride.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and methylamine.

Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylphosphorimidic trichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids, which is crucial for studying biological processes and developing biotechnological applications.

    Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which can have improved pharmacokinetic properties and therapeutic efficacy.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylphosphorimidic trichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophilic sites on other molecules, forming new phosphorus-oxygen, phosphorus-nitrogen, or phosphorus-sulfur bonds. This reactivity is due to the electrophilic nature of the phosphorus atom in the compound, which makes it susceptible to nucleophilic attack.

Comparison with Similar Compounds

N-Methylphosphorimidic trichloride can be compared with other similar compounds such as phosphorus trichloride, phosphorus oxychloride, and N-triflylphosphorimidoyl trichloride. While all these compounds contain phosphorus and chlorine, they differ in their reactivity and applications:

    Phosphorus Trichloride (PCl₃): Used primarily as a precursor to other phosphorus compounds and in the production of organophosphorus pesticides.

    Phosphorus Oxychloride (POCl₃): Commonly used as a reagent in the synthesis of phosphate esters and as a dehydrating agent.

    N-Triflylphosphorimidoyl Trichloride: Known for its use in the synthesis of strong chiral Brønsted acids and other specialized applications in asymmetric catalysis.

This compound is unique in its ability to introduce methylphosphorimidic groups into organic molecules, making it valuable for specific synthetic applications.

Properties

CAS No.

23453-30-7

Molecular Formula

CH3Cl3NP

Molecular Weight

166.37 g/mol

IUPAC Name

trichloro(methylimino)-λ5-phosphane

InChI

InChI=1S/CH3Cl3NP/c1-5-6(2,3)4/h1H3

InChI Key

MJJWNOXOHGCZRN-UHFFFAOYSA-N

Canonical SMILES

CN=P(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.